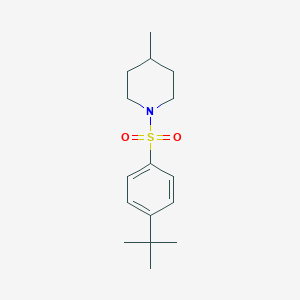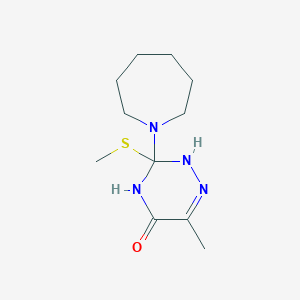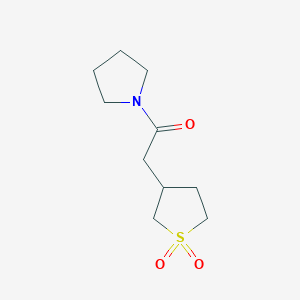![molecular formula C12H15N3O3S B241669 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. OTB is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of oxidative stress and inflammation in neurodegenerative diseases, and the inhibition of bacterial and fungal growth in infectious diseases. 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has also been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid in lab experiments is its ability to selectively target cancer cells and inhibit their growth. This makes it a promising candidate for use in cancer research. However, one limitation of using 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid, including the development of new synthetic methods for producing the compound, the identification of new applications for 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid in various disease areas, and the optimization of its pharmacological properties to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid and its potential interactions with other drugs and compounds.
Synthesis Methods
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid can be synthesized using a variety of methods, including the reaction of 4-toluidine with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product can then be treated with 4-oxobutanoic acid to yield 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid.
Scientific Research Applications
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In neurodegenerative diseases, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation. In infectious diseases, 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
properties
Product Name |
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid |
|---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-8-2-4-9(5-3-8)13-12(19)15-14-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19) |
InChI Key |
YDXKEFXJPXESSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)



